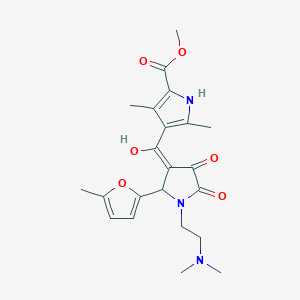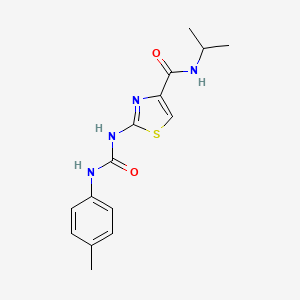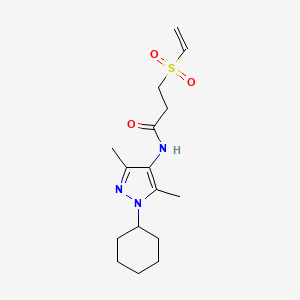
4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole, also known as CDENP, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
科学研究应用
4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is in the development of new drugs for the treatment of cancer. 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Another area where 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has shown potential is in the field of agriculture. 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides that have negative environmental impacts.
作用机制
The mechanism of action of 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which plays a role in the regulation of cell growth and division.
Biochemical and Physiological Effects
4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation of 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole. One area of interest is in the development of new drugs for the treatment of cancer. 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has shown promising results in inhibiting cancer cell growth, and further research is needed to determine its potential as a cancer treatment.
Another area of interest is in the development of new herbicides for agriculture. 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has shown herbicidal properties, and further research is needed to determine its potential as an alternative to traditional herbicides.
Overall, 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is a promising chemical compound that has potential applications in various fields. Further research is needed to fully understand its mechanism of action and to determine its potential as a drug or herbicide.
合成方法
4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitropyrazole with diethyl oxalate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product, 4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole, is obtained after purification through column chromatography.
属性
IUPAC Name |
4-chloro-1-(2,2-diethoxyethyl)-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O4/c1-3-16-8(17-4-2)6-12-5-7(10)9(11-12)13(14)15/h5,8H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGVJUQRPGJIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=C(C(=N1)[N+](=O)[O-])Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2663236.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2663238.png)






![(E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2663252.png)
![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2663253.png)
